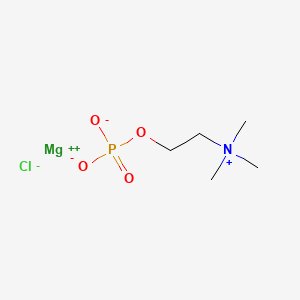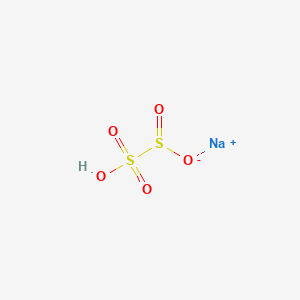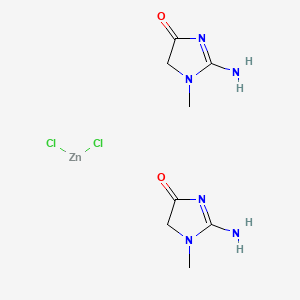
(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL
Vue d'ensemble
Description
(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is a compound that has gained significant attention in the scientific community due to its potential use in various applications. This molecule is a chiral alcohol that has a unique structure and properties, making it an attractive target for research.
Applications De Recherche Scientifique
(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL has several scientific research applications. One of the most significant applications is in the field of organic synthesis. This molecule can be used as a chiral building block in the synthesis of other chiral compounds. It is also used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is not fully understood. However, it is believed to act as a chiral auxiliary, facilitating the formation of chiral compounds in organic synthesis. It also exhibits biological activity, which is attributed to its chiral structure.
Biochemical and Physiological Effects
(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-tumor properties. It also exhibits antibacterial and antifungal activity. Furthermore, it has been shown to modulate the immune system, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL in lab experiments is its chiral structure, which makes it an attractive target for research. It is also readily available and relatively easy to synthesize. However, one of the limitations of using this molecule is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL. One area of research is the development of new and more efficient synthesis methods. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, the investigation of its mechanism of action and its interactions with other molecules could lead to a better understanding of its biological activity.
Conclusion
In conclusion, (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL is a chiral alcohol that has several scientific research applications. Its unique structure and properties make it an attractive target for research in various fields, including organic synthesis and medicine. With further research, this molecule could potentially be developed into a valuable therapeutic agent for a range of diseases.
Méthodes De Synthèse
The synthesis of (3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL can be achieved through several methods. One of the most common methods is the asymmetric synthesis using chiral catalysts. This method involves the use of chiral catalysts, such as chiral ligands, to selectively catalyze the reaction between aldehydes and alcohols, resulting in the formation of the desired chiral alcohol.
Propriétés
IUPAC Name |
(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAHBTSLTNIYOK-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H](C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177633 | |
| Record name | 1,2-Dideoxy-4,5-O-(1-methylethylidene)-D-erythro-pent-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4,5-Isopropylidene pent-2-EN-3-OL | |
CAS RN |
18524-19-1 | |
| Record name | 1,2-Dideoxy-4,5-O-(1-methylethylidene)-D-erythro-pent-1-enitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18524-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dideoxy-4,5-O-(1-methylethylidene)-D-erythro-pent-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tetraamminezinc(2+) bis[tetrafluoroborate(1-)]](/img/no-structure.png)






